
8-Bromo-2-propylquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-8-bromo-2-propylquinoline is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₃BrN₂ and a molecular weight of 265.15 . This compound is part of the quinoline family, which is known for its wide range of biological and pharmacological activities . Quinoline derivatives, including 4-Amino-8-bromo-2-propylquinoline, are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 4-Amino-8-bromo-2-propylquinoline can be achieved through various synthetic routes. One common method involves the reaction of 4-aminoquinoline with bromine and propylamine under controlled conditions . The reaction typically requires a solvent such as ethanol or acetonitrile and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for quinoline derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
4-Amino-8-bromo-2-propylquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quaternary ammonium compounds, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Applications De Recherche Scientifique
4-Amino-8-bromo-2-propylquinoline has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Amino-8-bromo-2-propylquinoline involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to interfere with the function of enzymes and proteins essential for the survival of certain microorganisms . This interference can lead to the inhibition of cellular processes and ultimately the death of the target cells .
Comparaison Avec Des Composés Similaires
4-Amino-8-bromo-2-propylquinoline can be compared with other quinoline derivatives such as quinine and primaquine. These compounds share a similar quinoline core structure but differ in their functional groups and biological activities . For example:
The uniqueness of 4-Amino-8-bromo-2-propylquinoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
1189106-36-2 |
|---|---|
Formule moléculaire |
C12H13BrN2 |
Poids moléculaire |
265.15 g/mol |
Nom IUPAC |
8-bromo-2-propylquinolin-4-amine |
InChI |
InChI=1S/C12H13BrN2/c1-2-4-8-7-11(14)9-5-3-6-10(13)12(9)15-8/h3,5-7H,2,4H2,1H3,(H2,14,15) |
Clé InChI |
SQWJLXMMCDUQHM-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C2C=CC=C(C2=N1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-[(3,4-Dichloro-phenylcarbamoyl)-methyl]-4-oxo-thiazolidin-2-ylidene}-acetic acid ethyl ester](/img/structure/B13725724.png)
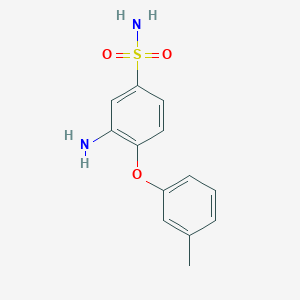
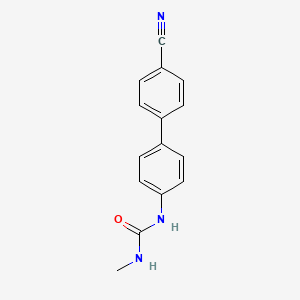
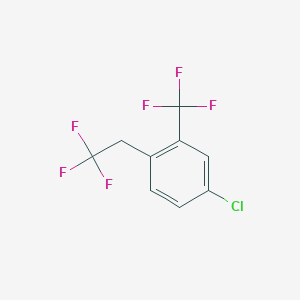
![[3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13725767.png)
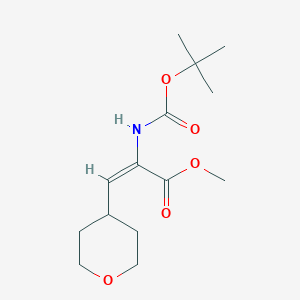

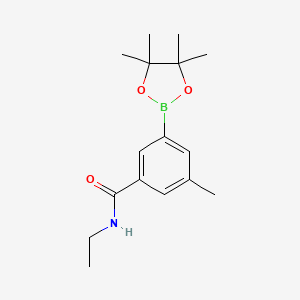
![3-[3-(Benzyloxy)phenyl]-5-hydroxyisoxazole](/img/structure/B13725780.png)

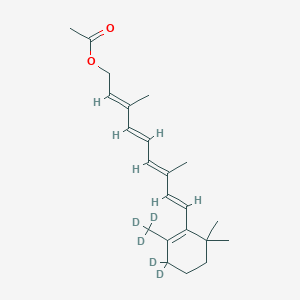
![5-Fluoro-1-isobutyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13725795.png)
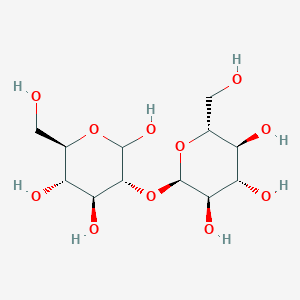
![3-Nitro-N-(tetrahydro-pyran-4-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13725823.png)
